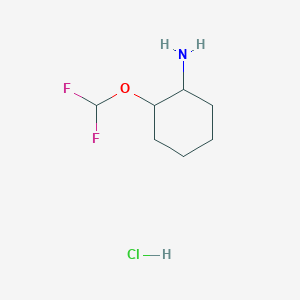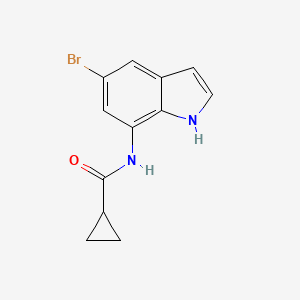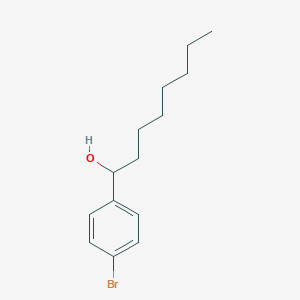
3,5-Dichloro-2-fluoro-4-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-fluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7H2Cl2FIO2. This compound is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors One common method involves the halogenation of benzoic acid derivativesThe iodination step can be performed using iodine and an oxidizing agent such as nitric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-fluoro-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxy derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3,5-Dichloro-2-fluoro-4-iodobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-fluoro-4-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards molecular targets. The compound can interact with proteins through hydrogen bonding, van der Waals forces, and halogen bonding, influencing biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-iodobenzoic acid
- 4-Fluoro-2-iodobenzoic acid
- 3,5-Dichloroiodobenzene
- 5-Fluoro-2-iodobenzoic acid
Uniqueness
3,5-Dichloro-2-fluoro-4-iodobenzoic acid is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic applications. The combination of chlorine, fluorine, and iodine atoms can influence the compound’s reactivity, stability, and interaction with other molecules, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H2Cl2FIO2 |
|---|---|
Poids moléculaire |
334.89 g/mol |
Nom IUPAC |
3,5-dichloro-2-fluoro-4-iodobenzoic acid |
InChI |
InChI=1S/C7H2Cl2FIO2/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H,12,13) |
Clé InChI |
FEFYPACBXIHIHK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)I)Cl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)




![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)

![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
